1-Octadecanoyl-2-eicosanoyl-sn-glycerol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Molecular Composition and Stereochemical Configuration

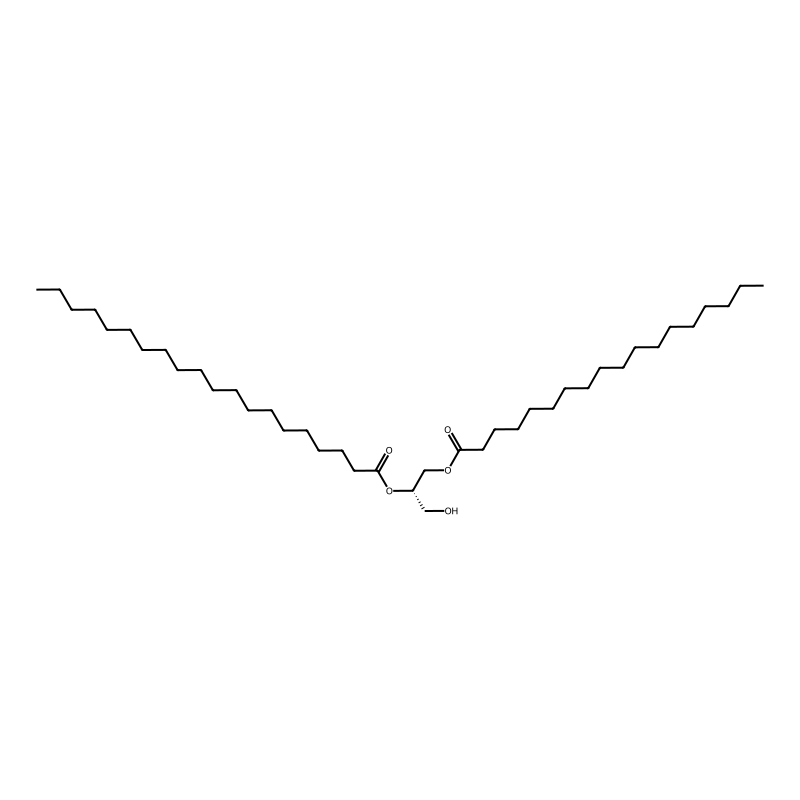

1-Octadecanoyl-2-eicosanoyl-sn-glycerol is a diacylglycerol compound with the molecular formula C₄₁H₈₀O₅ [1] [2]. The molecule consists of a glycerol backbone esterified with two distinct saturated fatty acid chains: octadecanoic acid (stearic acid) at the sn-1 position and eicosanoic acid (arachidic acid) at the sn-2 position [1] [3]. The compound exhibits a defined stereochemical configuration with the S-stereocenter at the central carbon of the glycerol moiety [1] [2].

The stereochemical designation follows the stereospecific numbering (sn) convention, which designates the conformation of glycerol derivatives and hence the position of the fatty ester at the glycerol backbone [4]. The sn-1 and sn-2 positions are occupied by fatty acyl chains, while the sn-3 position remains unesterified, bearing a free hydroxyl group [1] [5]. This asymmetric substitution pattern creates a chiral molecule with specific three-dimensional orientation [4] [5].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl icosanoate [1] [6]. Alternative systematic nomenclature includes [(2S)-1-hydroxy-3-(octadecanoyloxy)propan-2-yl] icosanoate [6]. The compound is also designated as O1-stearoyl-O2-eicosanoyl-sn-glycerol in condensed International Union of Pure and Applied Chemistry nomenclature [1].

Common synonyms include DG(18:0/20:0/0:0), indicating a diacylglycerol with 18:0 fatty acid at position 1, 20:0 fatty acid at position 2, and no fatty acid at position 3 [1] [3]. The compound may also be referred to as 1-stearoyl-2-arachidonyl-sn-glycerol or diacylglycerol(18:0/20:0) [1] [3]. The Chemical Abstracts Service registry assigns specific identification numbers for precise chemical identification [3].

Structural Features of the sn-Glycerol Backbone

The sn-glycerol backbone forms the central structural framework of 1-octadecanoyl-2-eicosanoyl-sn-glycerol [4] [5]. The glycerol moiety consists of a three-carbon chain with hydroxyl groups at each carbon position [4]. In this diacylglycerol, two of the three hydroxyl groups have been esterified with fatty acids, leaving one free hydroxyl group at the sn-3 position [1] [5].

The glycerol backbone adopts a specific three-dimensional conformation when incorporated into lipid bilayers [5]. Research indicates that the glycerol backbone positions itself nearly perpendicular to the bilayer plane, with the sn-1 chain extending from the glycerol C1 carbon into the hydrophobic matrix of the bilayer [5]. The sn-2 chain initially extends parallel to the bilayer surface before making a 90-degree bend at the position of the sn-1 carbonyl to become parallel to the sn-1 chain [5].

| Structural Feature | Description |

|---|---|

| Backbone Length | 3-carbon chain |

| Hydroxyl Groups | 3 total (1 free, 2 esterified) |

| Chiral Centers | 1 (S-configuration) |

| Molecular Flexibility | High rotational freedom [1] |

Fatty Acyl Chain Characteristics

Octadecanoyl (18:0) at sn-1 Position

The octadecanoyl chain at the sn-1 position is derived from octadecanoic acid, commonly known as stearic acid [7] [8]. This saturated fatty acid contains 18 carbon atoms in a linear arrangement with the chemical formula CH₃(CH₂)₁₆COOH [7] [8]. Stearic acid represents one of the most prevalent saturated fatty acids found in nature, typically following palmitic acid in abundance [8].

The octadecanoyl chain exhibits characteristic properties of long-chain saturated fatty acids [7] [8]. Pure stearic acid demonstrates a melting point of 69.4°C and maintains stability under normal storage conditions [8] [9]. The saturated nature of this fatty acid chain contributes to the overall physical properties of the diacylglycerol molecule, particularly influencing phase transition behavior and membrane interactions [7] [8].

The 18-carbon chain length positions this fatty acid in the category of long-chain fatty acids, which typically exhibit enhanced hydrophobic characteristics compared to shorter chain analogs [10]. The linear saturated structure allows for efficient packing in crystalline phases and contributes to the overall stability of the molecule [11] [10].

Eicosanoyl (20:0) at sn-2 Position

The eicosanoyl chain at the sn-2 position originates from eicosanoic acid, also termed arachidic acid [12]. This saturated fatty acid contains 20 carbon atoms arranged in a linear configuration with the molecular formula CH₃(CH₂)₁₈COOH [12]. Eicosanoic acid occurs naturally as a minor constituent in various plant oils, including peanut oil, coconut oil, and corn oil [12].

Arachidic acid demonstrates distinct physical characteristics with a melting point ranging from 74-76°C [12]. The compound appears as shining, white crystalline leaflets that exhibit solubility in ether while maintaining only slight solubility in water [12]. The 20-carbon chain length classifies this fatty acid as a very long-chain saturated fatty acid, contributing significantly to the hydrophobic character of the overall diacylglycerol molecule [12].

The presence of the eicosanoyl chain influences the molecular packing and phase behavior of the diacylglycerol [12]. Research indicates that the longer chain length compared to the sn-1 octadecanoyl chain creates asymmetry in the molecule, potentially affecting crystalline packing arrangements and phase transition temperatures [11].

| Fatty Acid Comparison | Octadecanoyl (sn-1) | Eicosanoyl (sn-2) |

|---|---|---|

| Carbon Atoms | 18 | 20 |

| Melting Point | 69.4°C [8] | 74-76°C [12] |

| Saturation | Fully saturated | Fully saturated |

| Natural Sources | Animal and vegetable fats [8] | Peanut oil, coconut oil [12] |

Physical Properties

Molecular Weight and Spectral Characteristics

1-Octadecanoyl-2-eicosanoyl-sn-glycerol exhibits a molecular weight of 653.1 g/mol as computed by standard algorithms [1] [3]. The exact mass equals 652.60057565 Da, with the monoisotopic mass maintaining the same value [1]. These precise mass measurements serve as critical parameters for mass spectrometric identification and quantification of the compound [13].

The molecule contains 46 heavy atoms and demonstrates significant structural complexity with a complexity value of 622 as calculated by computational methods [1]. Spectroscopic analysis reveals characteristic features typical of diacylglycerol compounds [13] [14]. Nuclear magnetic resonance spectroscopy of similar long-chain fatty acid esters shows distinctive signals for methylene protons at 1.3-1.4 ppm, with terminal methyl groups appearing at 0.88 ppm [14].

Infrared spectroscopy of diacylglycerol compounds typically exhibits strong carbonyl stretching bands characteristic of ester linkages [15] [16]. The presence of the free hydroxyl group contributes to broad absorption in the 3200-3600 cm⁻¹ region [15]. Mass spectrometry analysis utilizes both positive and negative ionization modes for comprehensive structural characterization [13].

| Spectroscopic Parameter | Value |

|---|---|

| Molecular Weight | 653.1 g/mol [1] |

| Exact Mass | 652.60057565 Da [1] |

| Heavy Atom Count | 46 [1] |

| Complexity | 622 [1] |

Predicted Collision Cross Section Data

Collision cross section measurements provide important information for ion mobility spectrometry analysis of 1-octadecanoyl-2-eicosanoyl-sn-glycerol [2]. Predicted collision cross section values vary depending on the ionization adduct formed during analysis [2]. The protonated molecular ion [M+H]⁺ at m/z 653.60788 exhibits a predicted collision cross section of 276.1 Ų [2].

Sodium adduct formation [M+Na]⁺ at m/z 675.58982 demonstrates a collision cross section of 276.0 Ų, showing minimal variation from the protonated form [2]. Ammonium adduct [M+NH₄]⁺ at m/z 670.63442 presents a slightly higher collision cross section of 276.7 Ų [2]. Potassium adduct formation [M+K]⁺ at m/z 691.56376 also yields a collision cross section of 276.7 Ų [2].

Negative ionization mode produces different collision cross section values [2]. The deprotonated molecular ion [M-H]⁻ at m/z 651.59332 exhibits a collision cross section of 259.6 Ų, representing a significant decrease compared to positive ion modes [2]. The sodium deprotonated adduct [M+Na-2H]⁻ at m/z 673.57527 shows a collision cross section of 273.1 Ų [2].

| Ionization Mode | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 653.60788 | 276.1 [2] |

| [M+Na]⁺ | 675.58982 | 276.0 [2] |

| [M+NH₄]⁺ | 670.63442 | 276.7 [2] |

| [M-H]⁻ | 651.59332 | 259.6 [2] |

Solubility Parameters and Hydrophobicity

1-Octadecanoyl-2-eicosanoyl-sn-glycerol demonstrates extremely high hydrophobicity due to its long saturated fatty acid chains [1]. The calculated XLogP3-AA value reaches 17.3, indicating exceptional lipophilicity and minimal water solubility [1]. This high partition coefficient reflects the predominant hydrophobic character imparted by the combined 38-carbon fatty acid chain length [1].

The topological polar surface area measures 72.8 Ų, representing the polar regions of the molecule accessible to solvent interaction [1]. The compound exhibits one hydrogen bond donor corresponding to the free hydroxyl group at the sn-3 position [1]. Five hydrogen bond acceptors are present, including the ester oxygen atoms and the free hydroxyl group [1].

Solubility characteristics follow typical patterns for long-chain diacylglycerols [17]. The compound demonstrates solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide with approximate solubilities of 0.25, 30, and 20 mg/ml respectively [17]. Aqueous solubility remains extremely limited, with estimated water solubility in phosphate buffered saline at pH 7.2 of approximately 0.7 mg/ml [17].

The high degree of hydrophobicity influences the compound's behavior in biological systems and industrial applications [10]. Increased carbon chain length correlates with decreased water solubility due to enhanced nonpolar characteristics, while simultaneously increasing melting point and thermal stability [10].

Phase Transition Behavior

Phase transition behavior of 1-octadecanoyl-2-eicosanoyl-sn-glycerol reflects the complex polymorphism characteristic of mixed-chain diacylglycerols [11]. The presence of two different chain lengths (18:0 and 20:0) creates difficulties in chain packing, resulting in marked polymorphism as the fatty acid chains attempt to find suitable packing arrangements [11].

Research on similar mixed-chain diacylglycerols reveals multiple crystalline phases with distinct transition temperatures [11]. The asymmetric nature of the fatty acid chains prevents efficient parallel packing, leading to the formation of metastable phases and complex thermal behavior [11]. Phase transitions typically occur over a range of temperatures rather than sharp melting points due to the mixed chain composition [11].

Hydration significantly influences phase transition behavior [11]. Hydrated diacylglycerols can incorporate approximately one-half of a water molecule per diacylglycerol molecule, which stabilizes certain crystalline phases and alters transition temperatures [11]. The presence of water molecules affects the intermolecular interactions and can shift phase boundaries compared to anhydrous conditions [11].

The long saturated chains contribute to higher phase transition temperatures compared to shorter chain or unsaturated analogs [18]. Computational predictions suggest decomposition may occur before traditional boiling points are reached, as typical for compounds with molecular weights exceeding 300 g/mol [18].

Chemical Reactivity and Stability

Hydrolytic Susceptibility

The ester bonds in 1-octadecanoyl-2-eicosanoyl-sn-glycerol demonstrate susceptibility to hydrolytic cleavage under appropriate conditions [19] [21]. Enzymatic hydrolysis by lipases occurs with varying degrees of stereoselectivity depending on the specific enzyme and reaction conditions [21]. The hydrolysis reaction can proceed through multiple pathways, potentially yielding monoacylglycerols and free fatty acids as intermediate and final products [21].

Research on lipase-catalyzed hydrolysis reveals that different enzymes exhibit distinct preferences for fatty acid chain length and position [21]. Porcine pancreatic lipase, Rhizomucor miehei lipase, and recombinant dog gastric lipase demonstrate varying stereoselectivity patterns when hydrolyzing similar diacylglycerol substrates [21]. The hydrolysis rate and selectivity depend on factors including enzyme concentration, temperature, pH, and the presence of interface-active compounds [21].

Chemical hydrolysis can occur under acidic or basic conditions, though the reaction rates remain relatively slow at physiological pH and temperature [19]. Elevated temperatures and extreme pH conditions accelerate hydrolytic degradation [19]. The presence of water is essential for hydrolysis reactions, with reaction rates increasing in aqueous environments [19].

The two ester bonds may exhibit different hydrolysis rates due to steric and electronic factors [21]. The sn-2 position often demonstrates higher susceptibility to hydrolysis compared to the sn-1 position in many lipase-catalyzed reactions [21]. This positional selectivity reflects the specific enzyme active site architecture and substrate binding preferences [21].

Oxidative Stability

1-Octadecanoyl-2-eicosanoyl-sn-glycerol exhibits enhanced oxidative stability compared to unsaturated diacylglycerol analogs due to the fully saturated nature of both fatty acid chains [22] [23] [24]. The absence of double bonds eliminates the primary sites for lipid peroxidation, significantly reducing susceptibility to oxidative degradation [23] [24].

Comparative studies between diacylglycerols and triacylglycerols with similar fatty acid compositions reveal that diacylglycerols may demonstrate different oxidative behavior [22] [24]. Research indicates that diacylglycerols can exhibit longer induction periods before detectable peroxide formation compared to equivalent triacylglycerols [22]. However, some studies suggest that diacylglycerols may undergo oxidation more rapidly than triacylglycerols under certain conditions [24].

The saturated fatty acid chains in 1-octadecanoyl-2-eicosanoyl-sn-glycerol provide inherent protection against free radical-initiated oxidation [23]. Unlike unsaturated fatty acids, saturated chains lack the bis-allylic hydrogen atoms that serve as primary targets for hydrogen abstraction by free radicals [23]. This structural feature contributes to extended shelf life and storage stability under normal conditions [23].

Storage conditions significantly influence oxidative stability [22] [24]. Exposure to light, elevated temperatures, and oxygen promotes oxidative degradation even in saturated compounds [22]. Protection from light, storage under inert atmospheres, and refrigeration help maintain oxidative stability during long-term storage [22] [24].

| Oxidative Stability Factor | Impact on 1-Octadecanoyl-2-eicosanoyl-sn-glycerol |

|---|---|

| Fatty Acid Saturation | Enhanced stability due to absence of double bonds [23] |

| Chain Length | Longer chains may show increased stability [24] |

| Storage Temperature | Lower temperatures improve stability [22] |

| Light Exposure | Protection from light reduces degradation [22] |

| Oxygen Availability | Inert atmosphere storage recommended [22] |

De Novo Biosynthetic Routes

Kennedy Pathway Involvement

The Kennedy pathway represents a fundamental biosynthetic route for 1-octadecanoyl-2-eicosanoyl-sn-glycerol formation, operating through the coordinated action of multiple enzymatic steps [1] [2]. This pathway, first elucidated by Eugene Kennedy in the 1950s, serves as the predominant mechanism for diacylglycerol synthesis in mammalian cells through the cytidine diphosphate-choline branch [3] [4].

The initial enzymatic step involves choline kinase, encoded by CHKA and CHKB genes, which catalyzes the phosphorylation of choline to produce phosphocholine [2]. This reaction occurs in the cytoplasm and demonstrates ubiquitous tissue expression patterns across mammalian systems. The subsequent rate-limiting step utilizes CTP:phosphocholine cytidylyltransferase, with two isoforms encoded by PCYT1A and PCYT1B genes [2]. The alpha isoform localizes primarily to nuclear membranes, while the beta isoform associates with endoplasmic reticulum membranes, providing spatial segregation of enzymatic activities.

The terminal step of the Kennedy pathway involves cholinephosphotransferases, specifically CPT1 and CEPT1, which catalyze the transfer of phosphocholine from CDP-choline onto a diacylglycerol backbone to form phosphatidylcholine [2]. This process simultaneously generates diacylglycerol species, including 1-octadecanoyl-2-eicosanoyl-sn-glycerol, through the utilization of preformed diacylglycerol substrates derived from phosphatidic acid dephosphorylation [1] [5].

Phosphatidic Acid Phosphatase-Mediated Synthesis

Phosphatidic acid phosphatase represents a critical enzymatic system for the de novo formation of 1-octadecanoyl-2-eicosanoyl-sn-glycerol through the magnesium-dependent dephosphorylation of phosphatidic acid substrates [5] [6]. This enzyme family, first discovered in 1957, catalyzes the conversion of phosphatidic acid to diacylglycerol and inorganic phosphate, serving as a vital regulator of lipid homeostasis [6].

In yeast systems, four distinct phosphatidic acid phosphatases have been identified: PAH1, APP1, DPP1, and LPP1 [7]. Among these, PAH1 demonstrates specificity for phosphatidic acid substrates and produces bulk diacylglycerol species serving as precursors for membrane phospholipid synthesis [7]. The PAH1 enzyme undergoes complex regulatory mechanisms involving phosphorylation-mediated translocation from the cytosol to nuclear and endoplasmic reticulum membranes [6].

In mammalian systems, the lipin protein family serves as the primary phosphatidic acid phosphatase, with three distinct isoforms demonstrating tissue-specific expression patterns [5]. The enzymatic product, diacylglycerol, serves dual functions as both a precursor for triacylglycerol synthesis via diacylglycerol acyltransferases and as a substrate for phospholipid biosynthesis through the Kennedy pathway [6]. The regulation of phosphatidic acid phosphatase activity controls the cellular balance between phosphatidic acid and diacylglycerol, influencing both structural membrane components and signaling molecule concentrations [5].

Alternative Synthetic Pathways

Phospholipase C-Mediated Formation from Phospholipids

Phospholipase C enzymes constitute a diverse family of membrane-associated enzymes that generate 1-octadecanoyl-2-eicosanoyl-sn-glycerol through the hydrolytic cleavage of phospholipid substrates [8] [9]. The mammalian phospholipase C family comprises thirteen distinct isoforms classified into six major types: PLCβ, PLCγ, PLCδ, PLCε, PLCη, and PLCζ, each demonstrating unique regulatory mechanisms and subcellular localizations [8].

The primary substrate for phospholipase C activity is phosphatidylinositol 4,5-bisphosphate, which undergoes hydrolytic cleavage to generate diacylglycerol and inositol 1,4,5-trisphosphate [9]. This reaction mechanism involves a calcium-dependent catalytic process utilizing a serine-aspartate-histidine catalytic triad positioned within a hydrophobic active site [9]. The resulting diacylglycerol molecules, including species containing octadecanoyl and eicosanoyl fatty acid compositions, remain membrane-associated and serve as second messengers for protein kinase C activation [10].

Phospholipase C-mediated diacylglycerol formation demonstrates compartment-specific regulation, with distinct isoforms operating at plasma membrane, Golgi apparatus, and nuclear membrane locations [9]. The PLCβ subfamily demonstrates particular importance in cardiovascular and neuronal signaling through its regulation by G protein-coupled receptors and heterotrimeric G protein Gαq subunits [9]. Additionally, phospholipase C enzymes can hydrolyze phosphatidylcholine and phosphatidylethanolamine substrates, contributing to diacylglycerol pools independent of phosphatidylinositol turnover [11].

Monoacylglycerol Pathway Contribution

The monoacylglycerol pathway provides an alternative biosynthetic route for 1-octadecanoyl-2-eicosanoyl-sn-glycerol formation through the sequential acylation of monoacylglycerol substrates by acyl-CoA:monoacylglycerol acyltransferases [12] [13]. This pathway demonstrates particular importance in intestinal fat absorption, where dietary triacylglycerols undergo hydrolysis to monoacylglycerols and fatty acids, followed by resynthesis of diacylglycerol intermediates [12].

Two primary monoacylglycerol acyltransferase isoforms, MGAT1 and MGAT2, catalyze the formation of diacylglycerol from monoacylglycerol and fatty acyl-CoA substrates [12] [13]. MGAT1 demonstrates broad tissue distribution, including stomach, kidney, adipose tissue, and liver, but notably excludes small intestine expression [12]. MGAT2 shows predominant expression in small intestine and demonstrates the ability to form heterodimeric complexes with diacylglycerol acyltransferase 1, enhancing lipogenesis efficiency [13].

The enzymatic specificity of monoacylglycerol acyltransferases extends to all three stereoisomers of monoacylglycerol substrates, with preferential acylation occurring at sn-1 or sn-3 positions [12]. MGAT1 demonstrates enhanced activity with unsaturated fatty acyl-CoA substrates, particularly arachidonoyl-CoA, compared to saturated fatty acid derivatives [12]. The pathway contributes to the formation of specific diacylglycerol molecular species, including those containing octadecanoyl and eicosanoyl fatty acid components, through the utilization of dietary and endogenous fatty acid pools.

Sphingomyelin Synthase-Mediated Production

Sphingomyelin synthases represent a unique enzymatic family that generates 1-octadecanoyl-2-eicosanoyl-sn-glycerol through multiple catalytic activities beyond their canonical sphingomyelin synthesis function [11] [14]. The sphingomyelin synthase family comprises three distinct isoforms: SMS1, SMS2, and sphingomyelin synthase-related protein, each demonstrating specific subcellular localizations and enzymatic properties [11].

Sphingomyelin synthase-related protein demonstrates particularly diverse enzymatic activities, including phosphatidic acid phosphatase activity that generates diacylglycerol at rates approximately 300-fold higher than its ceramide phosphoethanolamine synthase activity [11]. This enzyme also exhibits phospholipase C activities toward phosphatidylinositol, phosphatidylethanolamine, and phosphatidylcholine substrates, contributing to diacylglycerol formation independent of ceramide-dependent pathways [11].

The substrate selectivity of sphingomyelin synthase-related protein demonstrates preference for saturated and monounsaturated fatty acid-containing phosphatidic acid molecular species, while excluding arachidonic acid-containing substrates derived from phosphatidylinositol 4,5-bisphosphate turnover [11]. This selectivity results in the preferential formation of specific diacylglycerol molecular species, including those containing octadecanoyl and eicosanoyl fatty acid compositions. The enzyme localizes to endoplasmic reticulum membranes and associates with vacuolar membranes through mitochondria-vacuole contact sites, providing spatial regulation of diacylglycerol production [11].

Metabolic Fate and Turnover

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of 1-octadecanoyl-2-eicosanoyl-sn-glycerol involves multiple lipase families that demonstrate distinct substrate specificities and subcellular localizations [15] [16]. Diacylglycerol lipases represent the primary enzymatic system responsible for the hydrolytic breakdown of diacylglycerol substrates to generate monoacylglycerol and free fatty acid products [15] [17].

Mammalian diacylglycerol lipase comprises two major isoforms, DAGLα and DAGLβ, which demonstrate sn-1 specific hydrolytic activity with preferential utilization of diacylglycerol species containing mono- or polyunsaturated fatty acids at the sn-2 position [15] [18]. DAGLα shows predominant expression in the central nervous system, particularly in neuronal populations, while DAGLβ demonstrates enhanced expression in peripheral tissues and immune cell populations [18]. Both isoforms utilize a serine-aspartate-histidine catalytic triad positioned within an α/β hydrolase domain for substrate hydrolysis [17].

The hydrolytic mechanism involves membrane adsorption-dependent activation, where enzyme association with lipid bilayers induces conformational changes that expose the hydrophobic active site to substrate access [15]. This process generates 2-arachidonoylglycerol as the major endocannabinoid product when arachidonic acid occupies the sn-2 position, while hydrolysis of 1-octadecanoyl-2-eicosanoyl-sn-glycerol would generate 2-eicosanoylglycerol and octadecanoic acid [15]. Additional lipase families, including lipoprotein lipase and hormone-sensitive lipase, contribute to diacylglycerol hydrolysis with distinct positional specificities and regulatory mechanisms [19] [16].

Conversion to Phosphatidic Acid via Diacylglycerol Kinases

Diacylglycerol kinases constitute a ten-member enzyme family that catalyzes the ATP-dependent phosphorylation of 1-octadecanoyl-2-eicosanoyl-sn-glycerol to generate phosphatidic acid [20] [21]. These enzymes serve dual functions as diacylglycerol consumers and phosphatidic acid generators, thereby regulating the cellular balance between these bioactive lipid species [20].

The mammalian diacylglycerol kinase family demonstrates structural diversity through five distinct types characterized by unique domain architectures [20]. Type I diacylglycerol kinases contain EF hand calcium-binding motifs that mediate calcium-dependent activation and plasma membrane translocation [20] [22]. Type II enzymes possess pleckstrin homology domains and sterile α motifs that facilitate protein-protein interactions and endoplasmic reticulum association [20]. Type IV diacylglycerol kinases contain nuclear localization signals and ankyrin repeat domains that enable nuclear translocation and substrate access [22].

The enzymatic conversion of diacylglycerol to phosphatidic acid demonstrates remarkable substrate specificity variations among different isoforms [20]. DGKε shows exclusive specificity for arachidonate-containing diacylglycerol species derived from phosphatidylinositol turnover, while other isoforms demonstrate broader substrate utilization patterns [20]. Recent studies reveal that DGKδ preferentially phosphorylates specific diacylglycerol molecular species containing palmitic acid and palmitoleic acid, including C32:0, C32:1, C34:0, C34:1, C36:1, and C36:2 compositions [20]. The resulting phosphatidic acid serves multiple functions as a precursor for phosphatidylinositol resynthesis, a signaling molecule for protein recruitment, and a membrane curvature modulator [21].

Role in Triacylglycerol Biosynthetic Pathways

The conversion of 1-octadecanoyl-2-eicosanoyl-sn-glycerol to triacylglycerol represents a major metabolic fate mediated by diacylglycerol acyltransferase enzymes [23] [24]. Two distinct diacylglycerol acyltransferase isoforms, DGAT1 and DGAT2, catalyze the terminal step of triacylglycerol synthesis through the acylation of diacylglycerol with fatty acyl-CoA substrates [23] [25].

DGAT1 belongs to the acyl-CoA:cholesterol acyltransferase enzyme family and demonstrates broad substrate specificity for diacylglycerol molecular species [23]. This isoform localizes to endoplasmic reticulum membranes and contributes to dietary fat absorption through intestinal enterocyte function [23]. DGAT1-deficient mice demonstrate viability but exhibit increased metabolic rate and resistance to diet-induced obesity, indicating compensatory triacylglycerol synthesis mechanisms [25].

DGAT2 represents a distinct enzyme family unrelated to DGAT1 and demonstrates essential functions in triacylglycerol synthesis [23] [25]. DGAT2-deficient mice exhibit neonatal lethality due to defective triacylglycerol synthesis, highlighting the non-redundant functions of the two isoforms [25]. The two enzymes demonstrate functional specialization, with DGAT1-derived triacylglycerol preferentially channeled toward fatty acid oxidation pathways, while DGAT2-synthesized triacylglycerol contributes primarily to very low-density lipoprotein assembly and secretion [25].

The substrate selectivity of diacylglycerol acyltransferases influences the fatty acid composition of resulting triacylglycerol products [24]. Both enzymes demonstrate preferences for specific fatty acyl-CoA substrates, with DGAT1 showing enhanced activity with oleic acid and palmitoleic acid, while DGAT2 efficiently incorporates linoleoyl-CoA substrates [7]. The formation of triacylglycerol from 1-octadecanoyl-2-eicosanoyl-sn-glycerol would generate molecular species containing octadecanoic, eicosanoic, and additional fatty acid components determined by the acyl-CoA substrate availability.

Species-Specific Metabolic Pathways

The metabolism of 1-octadecanoyl-2-eicosanoyl-sn-glycerol demonstrates remarkable species-specific variations in enzymatic pathways, substrate preferences, and subcellular organization [26] [7]. Yeast systems utilize specialized diacylglycerol metabolizing enzymes that demonstrate distinct substrate specificities compared to mammalian counterparts [7].

In Saccharomyces cerevisiae, the DISCO-interacting protein 2 family mediates selective diacylglycerol metabolism, specifically targeting C36:0 and C36:1 diacylglycerol subspecies while leaving bulk diacylglycerol pools unaffected [26]. This selective regulation involves the conversion of specific diacylglycerol molecular species to corresponding triacylglycerol products through fatty acyl-AMP ligase-like domain activities [26]. The absence of DIP2 function results in toxic accumulation of these diacylglycerol subspecies, leading to endoplasmic reticulum stress and osmoadaptation defects [26].

Mammalian systems demonstrate tissue-specific expression patterns of diacylglycerol metabolizing enzymes that influence the fate of 1-octadecanoyl-2-eicosanoyl-sn-glycerol [22] [27]. Hepatocytes express both DGAT1 and DGAT2 isoforms with distinct functional roles in triacylglycerol synthesis and lipoprotein assembly [25]. Adipose tissue demonstrates enhanced expression of hormone-sensitive lipase and adipose triglyceride lipase, facilitating diacylglycerol formation from triacylglycerol hydrolysis [16].

Plant systems utilize alternative diacylglycerol metabolic pathways involving phospholipid:diacylglycerol acyltransferase enzymes that catalyze acyl-CoA-independent triacylglycerol synthesis using phosphatidylcholine as acyl donor [28]. This pathway demonstrates importance in seed oil accumulation and represents a distinct evolutionary adaptation for lipid storage. The subcellular localization of diacylglycerol metabolism varies among species, with yeast demonstrating vacuolar membrane association, mammals utilizing endoplasmic reticulum and lipid droplet compartments, and plants employing plastids and oil bodies for lipid storage functions.

Subcellular Localization and Trafficking

The subcellular localization and trafficking of 1-octadecanoyl-2-eicosanoyl-sn-glycerol demonstrates complex spatial organization across multiple membrane compartments, with distinct diacylglycerol pools serving specialized metabolic and signaling functions [22] [29]. Diacylglycerol distribution encompasses endoplasmic reticulum, Golgi apparatus, plasma membrane, nuclear envelope, and specialized membrane contact sites [22] [28].

Endoplasmic reticulum membranes serve as the primary site for de novo diacylglycerol synthesis through phosphatidic acid phosphatase-mediated dephosphorylation reactions [7]. The steady-state concentration of diacylglycerol in endoplasmic reticulum remains relatively low under normal conditions, but genetic deletion of diacylglycerol acyltransferases leads to significant accumulation that interferes with endoplasmic reticulum-Golgi vesicular transport and autophagy processes [7]. Nuclear envelope-associated endoplasmic reticulum demonstrates enhanced diacylglycerol-to-triacylglycerol conversion activities, particularly at nuclear-vacuolar junctions in yeast systems [7].

Golgi apparatus localization represents a critical site for diacylglycerol function in membrane trafficking and protein transport [29] [30]. Diacylglycerol accumulation at the trans-Golgi network facilitates COPI vesicle formation through the recruitment of membrane-shaping proteins and the provision of negative membrane curvature [29]. Cargo arrival at Golgi membranes triggers increased diacylglycerol production, which subsequently recruits protein kinase D and other diacylglycerol-sensing proteins to membrane surfaces [30]. Brefeldin A treatment results in diacylglycerol accumulation in specialized BFA compartments, demonstrating the intimate relationship between diacylglycerol metabolism and Golgi trafficking functions [28].

Plasma membrane diacylglycerol pools demonstrate dynamic regulation in response to extracellular stimuli and membrane receptor activation [22] [31]. T lymphocyte activation results in the formation of distinct diacylglycerol gradients at immunological synapses, with DGKα localizing to synaptic periphery and DGKζ regulating bulk diacylglycerol metabolism across the entire synapse [31]. These spatially organized diacylglycerol pools facilitate the recruitment of conventional and novel protein kinase C isoforms, enabling precise signal transduction and cellular activation [31].

Physical Description

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types